molecular formula C11H10Cl2O2 B11763013 3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one CAS No. 886363-68-4

3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one

Cat. No.: B11763013
CAS No.: 886363-68-4
M. Wt: 245.10 g/mol
InChI Key: QLYLGBZXLMOVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a tetrahydropyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one typically involves the reaction of 3,4-dichlorophenyl derivatives with tetrahydropyranone precursors under controlled conditions. One common method involves the use of chloraniline as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichloro-phenyl)-tetrahydro-pyran-2-one is unique due to its specific combination of a dichlorophenyl group and a tetrahydropyranone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

886363-68-4

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)oxan-2-one

InChI

InChI=1S/C11H10Cl2O2/c12-9-4-3-7(6-10(9)13)8-2-1-5-15-11(8)14/h3-4,6,8H,1-2,5H2

InChI Key

QLYLGBZXLMOVBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.